2-Piperidinecarboxylic acid, 1,1-dimethylethyl ester, (2S)-

Asymmetric synthesis Chiral purity Enantioselective catalysis

Sourcing chiral, non-racemic piperidine scaffolds with a reliably defined (2S)-stereocenter often creates bottlenecks in medicinal chemistry workflows. (S)-tert-Butyl piperidine-2-carboxylate (CAS 118143-76-3) directly addresses this need: • Defined (2S)-stereocenter enables high enantioselectivity in downstream alkaloid and peptidomimetic syntheses. • Orthogonal, acid-labile tert-butyl ester permits selective deprotection without disturbing base-labile groups in multi-step routes. • Supplied as a white to off-white powder, ≥98% purity, with batch-specific CoA for QA-driven procurement.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
CAS No. 118143-76-3
Cat. No. B177545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Piperidinecarboxylic acid, 1,1-dimethylethyl ester, (2S)-
CAS118143-76-3
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CCCCN1
InChIInChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8-6-4-5-7-11-8/h8,11H,4-7H2,1-3H3/t8-/m0/s1
InChIKeyMESKMUAFJDWOAR-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl piperidine-2-carboxylate: Chiral Building Block


(S)-tert-Butyl piperidine-2-carboxylate (CAS 118143-76-3), also known as (S)-piperidine-2-carboxylic acid tert-butyl ester or Boc-L-pipecolic acid, is a chiral, non-racemic heterocyclic building block with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . This compound is a key intermediate in asymmetric synthesis, offering a defined (2S) stereocenter within a piperidine ring. It is typically supplied as a white to off-white powder with a purity of ≥95% and is a versatile precursor for the synthesis of complex molecules, including pharmaceuticals and natural products .

Chiral (2S)-piperidine building block
Defined stereocenter for asymmetric synthesis
Acid-labile tert-butyl ester protection

Why (S)-tert-Butyl piperidine-2-carboxylate Cannot Be Replaced


The (2S)-configuration of (S)-tert-butyl piperidine-2-carboxylate is not interchangeable with its (R)-enantiomer (CAS 140646-13-5) or racemic mixtures due to the stringent stereochemical requirements of biological targets and asymmetric catalysis. The defined stereocenter is crucial for accessing specific diastereomeric intermediates and for achieving high enantioselectivity in subsequent transformations . The tert-butyl ester protecting group also imparts specific steric and electronic properties, and its acid-labile nature differs fundamentally from the base-labile methyl ester analog, (S)-methyl piperidine-2-carboxylate (CAS 90710-04-6), making direct substitution unfeasible in multi-step synthetic routes where orthogonal protection is required .

(R)-enantiomer may reverse stereochemical outcome in asymmetric synthesis.

Racemic mixture can reduce diastereomeric excess and enantioselectivity.

Methyl ester analog requires base-labile strategy, may not be orthogonal to acid-sensitive steps.

(S)-tert-Butyl piperidine-2-carboxylate vs. Key Analogs


Enantiomeric Purity in Asymmetric Synthesis

While commercial purity specifications for (S)-tert-butyl piperidine-2-carboxylate are typically ≥95% , its primary value in asymmetric synthesis is determined by its enantiomeric excess (ee). The target (S)-enantiomer is specifically required to achieve high stereocontrol in downstream reactions, such as those employing chiral catalysts or auxiliaries. The opposite (R)-enantiomer (CAS 140646-13-5) would lead to the opposite stereochemical outcome, highlighting the critical need for the defined (2S)-configuration. [1].

Enantiomeric purity
Class-level
Target (2S)-enantiomer achieves >90% de in downstream steps; (2R)-enantiomer gives opposite stereochemistry.
Enantiomeric identity critical for stereochemical outcome.
De values inferred from analogous building blocks; verify by chiral HPLC.
Asymmetric synthesis Chiral purity Enantioselective catalysis

Protecting Group Strategy: tert-Butyl vs. Methyl Ester

The tert-butyl ester protecting group in (S)-tert-butyl piperidine-2-carboxylate (CAS 118143-76-3) is cleaved under acidic conditions (e.g., TFA, HCl), which is orthogonal to the base-labile methyl ester protecting group found in (S)-methyl piperidine-2-carboxylate (CAS 90710-04-6). This orthogonality is a key differentiator in multi-step syntheses.

Protecting group lability
Class-level
tert-Butyl ester: acid-labile (TFA/HCl), stable to base. Methyl ester: base-labile, stable to mild acid.
Orthogonal deprotection strategies prevent unintended cleavage.
Substitution requires complete route redesign.
Peptide chemistry Protecting groups Synthetic methodology

Conformational and pKa Effects in Peptide Mimetics

Studies on substituted pipecolic acid derivatives demonstrate that the introduction of substituents, such as a tert-butyl group at the 4-position, significantly alters the conformational equilibrium of the piperidine ring and the acidity (pKa) of both the ammonium and carboxylic acid groups. For (S)-tert-butyl piperidine-2-carboxylate (lacking a 4-substituent), its conformational behavior and pKa values are inferred to be intermediate between unsubstituted pipecolic acid and 4-tert-butyl substituted derivatives, impacting its utility in designing constrained peptide mimetics. [1]

Ring conformation & pKa
Class-level
pKa shifts of up to 0.5 units observed between substituted pipecolic acid isomers, linked to internal H-bonding and steric effects.
Conformational and electronic effects influence target binding optimization.
Data inferred from class trends; direct measurement advised.
Peptidomimetics Conformational analysis Pipecolic acid derivatives

Precursor for Constrained Peptidomimetics

(S)-tert-Butyl piperidine-2-carboxylate is a key precursor for the synthesis of conformationally constrained dipeptide surrogates, such as the Ala-Ser mimic described in the literature. The rigid piperidine ring restricts the conformational freedom of the peptide backbone, which can enhance target selectivity and metabolic stability. While quantitative biological data for the final compound is not provided in the cited synthesis, the method demonstrates the utility of this chiral building block for generating libraries of constrained peptidomimetics. [1]

Dipeptide surrogate synthesis
Method context
Serves as starting material for a conformationally constrained Ala-Ser dipeptide mimic via γ-keto-δ-lactam route.
Enables generation of rigid peptidomimetic libraries.
Qualitative synthetic application; no biological data reported.
Peptidomimetics Drug design Dipeptide surrogates

(S)-tert-Butyl piperidine-2-carboxylate Applications


Asymmetric Synthesis of Alkaloid Cores

The defined (2S)-stereocenter and orthogonal tert-butyl ester make this compound an ideal starting material for the enantioselective synthesis of complex piperidine-containing alkaloids, such as the indolizidine class. It provides a reliable chiral pool entry point for constructing these bioactive scaffolds with high stereocontrol, as demonstrated in various academic syntheses. [1]

Conformationally Constrained Peptidomimetics

Medicinal chemists utilize (S)-tert-butyl piperidine-2-carboxylate to introduce a rigid piperidine ring into peptide backbones. This application is crucial for creating metabolically stable and target-selective drug candidates, particularly for challenging targets like proteases and G-protein coupled receptors. The tert-butyl ester allows for orthogonal deprotection strategies during solid-phase peptide synthesis or solution-phase fragment couplings. [1]

Inhibitor Design and Optimization

The compound serves as a versatile scaffold for exploring structure-activity relationships (SAR) in medicinal chemistry programs. It can be readily functionalized at the nitrogen atom (after deprotection) and the C2 position to generate diverse libraries of compounds for screening against biological targets, including enzymes and receptors implicated in diseases like hypertension, cancer, and viral infections. [1]

Application
Selection Property
Validation Focus
Alkaloid core asymmetric synthesis
Defined (2S)-stereocenter and orthogonal protecting group
Stereochemical outcome and enantioselectivity
Constrained peptidomimetic design
Rigid piperidine scaffold for backbone restriction
Conformational constraint and target selectivity
SAR exploration and inhibitor lead generation
Versatile functionalization at N and C2 positions
Target engagement and selectivity profiling

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